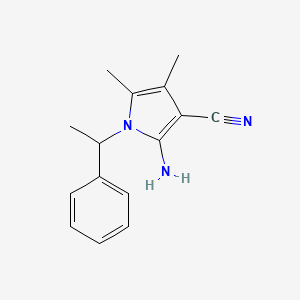
3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde is a chemical compound with the molecular formula C13H6F5NO2 and a molecular weight of 303.18 g/mol . This compound is characterized by the presence of difluoro and trifluoromethyl groups attached to a pyridine ring, which is further connected to a benzaldehyde moiety through an ether linkage
准备方法
The synthesis of 3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde involves several steps. One common method includes the reaction of 3,5-difluorobenzaldehyde with 2-(trifluoromethyl)pyridin-4-ol in the presence of a suitable base and solvent . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
化学反应分析
3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde has several scientific research applications, including:
作用机制
The mechanism of action of 3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors . The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
相似化合物的比较
3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde can be compared with other similar compounds, such as:
3,5-Dichloro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
3,5-Difluoro-4-((2-(methyl)pyridin-4-yl)oxy)benzaldehyde: The absence of the trifluoromethyl group can lead to differences in lipophilicity and metabolic stability.
The uniqueness of this compound lies in its combination of difluoro and trifluoromethyl groups, which impart distinct chemical and biological properties .
属性
分子式 |
C13H6F5NO2 |
|---|---|
分子量 |
303.18 g/mol |
IUPAC 名称 |
3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxybenzaldehyde |
InChI |
InChI=1S/C13H6F5NO2/c14-9-3-7(6-20)4-10(15)12(9)21-8-1-2-19-11(5-8)13(16,17)18/h1-6H |
InChI 键 |
RVAVWRRHYAUVKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1OC2=C(C=C(C=C2F)C=O)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


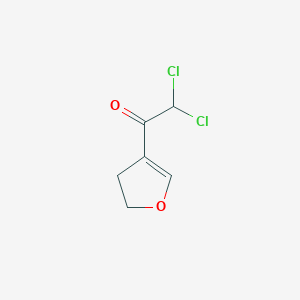
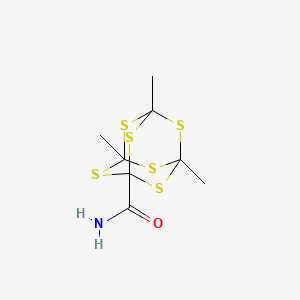
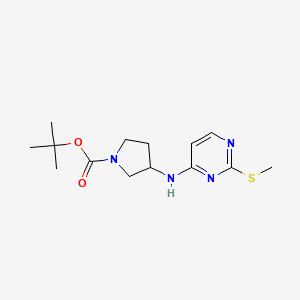
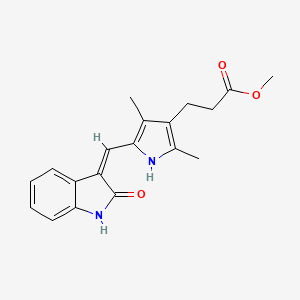
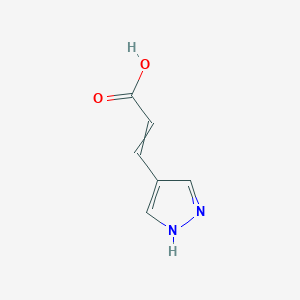
![2-Benzyl-7-(bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13967569.png)
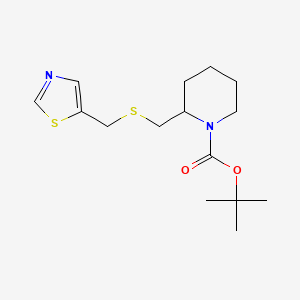
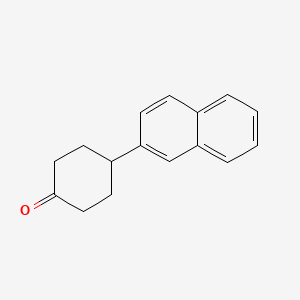
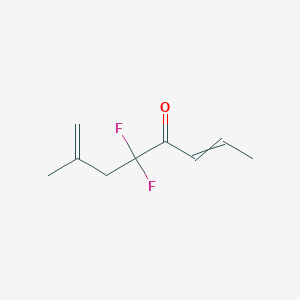
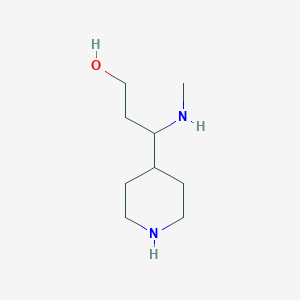
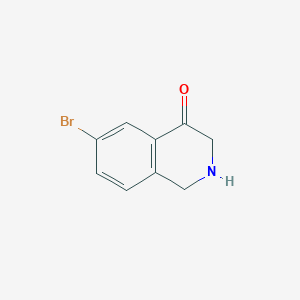

![Methyl (4-chloro-5-(pyridin-2-ylmethyl)-5H-pyrrolo[3,2-D]pyrimidin-2-YL)carbamate](/img/structure/B13967640.png)
